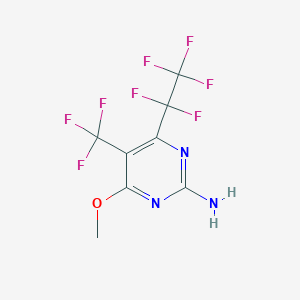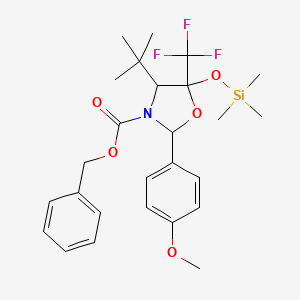
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidine ring, introduction of the trifluoromethyl group, and the attachment of the trimethylsiloxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired product on an industrial scale.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
科学研究应用
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-3-oxazolidinecarboxylic acid phenylmethyl ester: Lacks the trimethylsiloxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of both the trifluoromethyl and trimethylsiloxy groups in 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester imparts unique properties such as increased lipophilicity, stability, and reactivity. These features make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
benzyl 4-tert-butyl-2-(4-methoxyphenyl)-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3NO5Si/c1-24(2,3)22-25(26(27,28)29,35-36(5,6)7)34-21(19-13-15-20(32-4)16-14-19)30(22)23(31)33-17-18-11-9-8-10-12-18/h8-16,21-22H,17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGEZIYJCHRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)

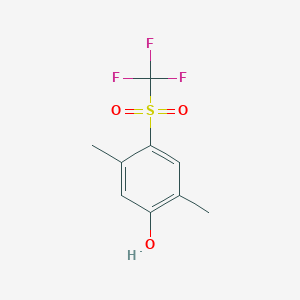
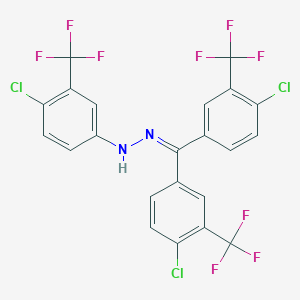



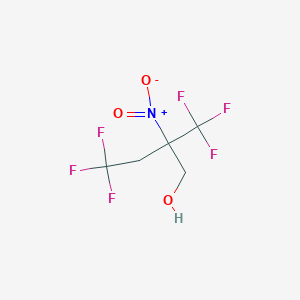
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)


![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
